molecular formula C₄¹³CH₁₁ClN¹⁵NO₃ B1160295 L-Glutamine-5-13C,15N Hydrochloride

L-Glutamine-5-13C,15N Hydrochloride

Cat. No.: B1160295
M. Wt: 184.59
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamine-5-13C,15N Hydrochloride is a stable isotope-labeled derivative of the amino acid L-glutamine, where the carbon atom at position 5 is replaced with ¹³C, and the amide nitrogen is enriched with ¹⁵N. This compound (CAS: 2123439-02-9) is primarily utilized as a metabolic tracer in biomedical and agricultural research to study nitrogen and carbon utilization pathways . Its hydrochloride form enhances solubility, making it suitable for in vitro and in vivo applications, such as tracking glutamine metabolism in cancer cells or nitrogen use efficiency (NUE) in plants .

Properties

Molecular Formula

C₄¹³CH₁₁ClN¹⁵NO₃

Molecular Weight

184.59

Synonyms

(S)-2,5-Diamino-5-oxopentanoic Acid-13C,15N Hydrochloride;  2-Aminoglutaramic Acid-13C,15N Hydrochloride;  Acustasin-13C,15N Hydrochloride;  Aesgen 14-13C,15N Hydrochloride;  Cebrogen-13C,15N Hydrochloride;  Glumin-13C,15N Hydrochloride;  L-2-Aminoglutaram

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Key differences among similar compounds lie in isotopic labeling positions and functional groups:

Compound Name Isotopic Labeling Molecular Formula Molecular Weight Key Applications Source
L-Glutamine-5-13C,15N Hydrochloride ¹³C (position 5), ¹⁵N (amide) C₅H₅D₅¹³C¹⁵N₂O₃·HCl 158.13 g/mol Dual-tracer metabolic studies
L-Glutamine-5-13C Hydrochloride ¹³C (position 5) C₅H₁₀¹³CN₂O₃·HCl 157.58 g/mol Carbon flux analysis
L-Glutamine-amide-15N ¹⁵N (amide) C₅H₁₀N¹⁵NO₃ 147.12 g/mol Nitrogen assimilation studies
L-Glutamic acid-5-13C ¹³C (position 5) C₅H₉¹³CNO₄ 150.10 g/mol Glutamate-to-glutamine conversion
L-Glutamine-13C5,15N2,d5 ¹³C (all carbons), ¹⁵N (amide), d5 C₅H₅D₅¹³C₅¹⁵N₂O₃ 173.15 g/mol Advanced pharmacokinetic studies

Functional Advantages and Limitations

  • Dual Isotope Labeling : The combination of ¹³C and ¹⁵N in this compound enables simultaneous tracking of carbon skeletons (e.g., in the TCA cycle) and nitrogen assimilation (e.g., in protein synthesis), offering a more comprehensive metabolic profile than single-isotope analogs like L-Glutamine-5-13C Hydrochloride or L-Glutamine-amide-15N .
  • Position-Specific Labeling : Labeling at position 5 ensures minimal interference with enzymatic activity compared to random labeling, as demonstrated in studies using ¹³C pulse-chase experiments in maize .
  • Solubility and Stability: The hydrochloride form improves aqueous solubility, critical for cell culture and animal studies, but may introduce chloride interference in certain assays compared to non-salt forms .

Key Research Findings

Nitrogen Use Efficiency (NUE) : Mineral fertilizers exhibit 10–20% higher NUE than organic alternatives, attributed to reduced NH₃ losses and immobilization. Dual-labeled glutamine can dissociate these pathways .

Carbon Allocation in Crops : Low nitrogen conditions increase root-derived carbon input to soil (51.4 mg C/plant for wheat), emphasizing the role of isotopic glutamine in quantifying carbon cycling .

Isotope Position Effects : Labeling at position 5 minimizes isotopic dilution in metabolic pathways, as seen in apple tree studies where ¹³C allocation to storage organs varied significantly with labeling sites .

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